molecular formula C9H13ClFNO B6264271 2-amino-3-(4-fluorophenyl)propan-1-ol hydrochloride CAS No. 1260817-75-1

2-amino-3-(4-fluorophenyl)propan-1-ol hydrochloride

Cat. No. B6264271
CAS RN: 1260817-75-1
M. Wt: 205.7
InChI Key:
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Description

“2-amino-3-(4-fluorophenyl)propan-1-ol hydrochloride” is a chemical compound with the CAS Number: 2102410-90-0 . It has a molecular weight of 205.66 and its linear formula is C9H13ClFNO . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “2-amino-3-(4-fluorophenyl)propan-1-ol hydrochloride” is 1S/C9H12FNO.ClH/c10-8-4-2-1-3-7(8)9(11)5-6-12;/h1-4,9,12H,5-6,11H2;1H . This indicates that the molecule consists of a fluorophenyl group attached to a propanol backbone with an amino group.


Physical And Chemical Properties Analysis

“2-amino-3-(4-fluorophenyl)propan-1-ol hydrochloride” is a solid at room temperature . It should be stored in a dry, cool room .

Scientific Research Applications

Pharmacokinetic Studies

  • Pharmacokinetics of Designer Stimulants: 3-Fluorophenmetrazine, a fluorinated derivative related to 2-amino-3-(4-fluorophenyl)propan-1-ol hydrochloride, has been studied for its pharmacokinetic properties using liquid chromatography and mass spectrometry. This research provides crucial data for interpreting forensic and clinical cases involving similar compounds (Grumann et al., 2019).

Chemistry and Synthesis

  • Synthesis of Beta-Adrenoceptor Blocking Agents

    Research has been conducted on the synthesis of various compounds, including those similar to 2-amino-3-(4-fluorophenyl)propan-1-ol hydrochloride, which exhibit substantial cardioselectivity and affinity for beta-adrenoceptors (Rzeszotarski et al., 1979).

  • Spectroscopic Characterization of Cathinone Derivatives

    Cathinone derivatives, related to 2-amino-3-(4-fluorophenyl)propan-1-ol hydrochloride, have been characterized spectroscopically. Such characterizations are essential for identifying compounds in forensic investigations (Kuś et al., 2016).

Medicinal Chemistry

  • Synthesis and Antimicrobial Activity

    Research has focused on the synthesis and evaluation of compounds containing 4-fluorophenyl groups for their antimicrobial properties. These studies are significant in developing new antimicrobial agents (Nagamani et al., 2018).

  • Anticonvulsive and Cholinolytic Activities

    The synthesis of new compounds with 4-fluorophenyl groups has revealed pronounced anticonvulsive and peripheral n-cholinolytic activities, contributing to the development of new pharmacological agents (Papoyan et al., 2011).

  • Platinum(II) Complexes for Cancer Therapy

    The study of platinum(II) complexes containing 1,2-diamino-1-(4-fluorophenyl)alkanol ligands, similar to 2-amino-3-(4-fluorophenyl)propan-1-ol hydrochloride, has shown promising results in cancer therapy, highlighting the potential of these compounds in medicinal chemistry (Würtenberger et al., 2013).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-3-(4-fluorophenyl)propan-1-ol hydrochloride involves the reaction of 4-fluorophenylacetaldehyde with nitromethane to form 4-fluorophenyl-2-nitropropene, which is then reduced to 2-amino-3-(4-fluorophenyl)propan-1-ol. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "4-fluorophenylacetaldehyde", "Nitromethane", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Reaction of 4-fluorophenylacetaldehyde with nitromethane in the presence of a base such as sodium ethoxide to form 4-fluorophenyl-2-nitropropene.", "Step 2: Reduction of 4-fluorophenyl-2-nitropropene using sodium borohydride in methanol to form 2-amino-3-(4-fluorophenyl)propan-1-ol.", "Step 3: Addition of hydrochloric acid to 2-amino-3-(4-fluorophenyl)propan-1-ol to form the hydrochloride salt." ] }

CAS RN

1260817-75-1

Product Name

2-amino-3-(4-fluorophenyl)propan-1-ol hydrochloride

Molecular Formula

C9H13ClFNO

Molecular Weight

205.7

Purity

95

Origin of Product

United States

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